FAK Degradation Potency (DC50) in A549 Non-Small Cell Lung Cancer Cells
GSK 215 induces potent degradation of FAK in A549 cells. Its half-maximal degradation concentration (DC50) of 1.3 nM represents a key quantitative metric for potency . This value distinguishes it from the parent FAK inhibitor, VS-4718, which has an inhibitory IC50 of 1.5 nM . While the potency values appear similar, the mechanism is distinct: GSK 215 eliminates the protein, whereas VS-4718 merely inhibits its kinase activity.
| Evidence Dimension | Protein Degradation Potency |
|---|---|
| Target Compound Data | DC50 = 1.3 nM (pDC50 = 8.9) |
| Comparator Or Baseline | VS-4718 (Parent FAK Inhibitor): IC50 = 1.5 nM |
| Quantified Difference | GSK 215 degrades FAK; VS-4718 inhibits FAK phosphorylation. |
| Conditions | A549 non-small cell lung cancer cells; 2-hour treatment. |
Why This Matters
Procurement of GSK 215 over VS-4718 is justified when the experimental objective is to study the effects of complete FAK protein ablation rather than just kinase inhibition.
